4-Ethoxy-2,6-difluorobenzenesulfonyl chloride

Descripción general

Descripción

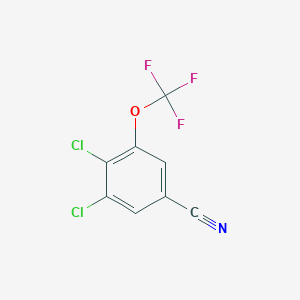

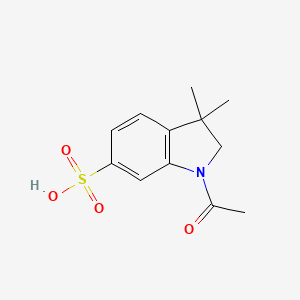

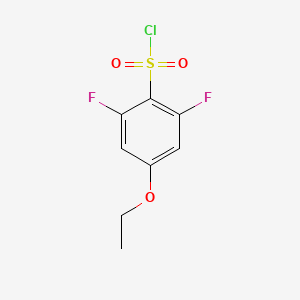

4-Ethoxy-2,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O3S . It has an average mass of 256.654 Da and a monoisotopic mass of 255.977249 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s worth noting that 2,6-Difluorobenzenesulfonyl chloride, a related compound, can react with 29% ammonium hydroxide to prepare 2,6-Difluorobenzenesulfonamide .Aplicaciones Científicas De Investigación

Ethoxylation and Catalysis : Ethoxy-4-nitrobenzene, synthesized from a reaction involving a similar compound, 4-chloronitrobenzene, has been explored for its kinetics under ultrasound irradiation conditions. This process demonstrates the significance of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions (Wang & Rajendran, 2007).

Polymeric Carriers Activation : Studies have shown that derivatives of compounds similar to 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride, like 4-Fluorobenzenesulfonyl chloride, are excellent for activating hydroxyl groups in polymeric carriers. This is critical for the covalent attachment of biologicals to various solid supports, potentially leading to therapeutic applications (Chang et al., 1992).

Spectroscopic and Theoretical Analysis : The molecular structure and vibrational spectroscopic properties of 4-Cyano-2-methoxybenzenesulfonyl Chloride, another derivative, have been studied extensively. These studies provide insights into the sulfonyl chloride derivatives' chemical significance (Nagarajan & Krishnakumar, 2018).

Electrosynthesis and Characterization : Research into the electrosynthesis and characterization of polymers related to this compound has revealed information about their molecular weights, electrical conductivities, and spectroscopic characteristics. This is essential for understanding the properties of these polymers in various states (Moustafid et al., 1991).

Sulfonating Agent : p-Anisolesulfonyl Chloride, with similarities to the compound , is a versatile sulfonating agent useful in the preparation of sulfonamides and as an N-protecting group. This highlights the functional utility of sulfonyl chlorides in chemical synthesis (Raheja & Johnson, 2001).

Fluorination Studies : Studies on the electrochemical fluorination of organosulfur compounds have relevance to this compound. This research explores the synthesis of fluorinated compounds and the recyclable nature of the catalysts used in the process (Sawamura et al., 2010).

Liquid Crystal Intermediate Synthesis : The synthesis of liquid crystal intermediates, such as 4-ethoxy-2,3-difluoroacetophenone, from reactions involving similar compounds, provides insights into the process optimization and characterization of these intermediates, which are vital for various applications (Tong Bin, 2013).

Enzyme Inhibition and In Silico Studies : N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from similar compounds, were evaluated for enzyme inhibition potential. These studies contribute to the understanding of the biological activity of sulfonyl derivatives (Riaz, 2020).

UV Derivatization in Analytical Chemistry : The use of 4-nitrobenzenesulfonyl chloride in derivatization for increasing detection responses of estrogens in LC-MS demonstrates the application of sulfonyl chloride derivatives in enhancing analytical methods (Higashi et al., 2006).

Safety and Hazards

The safety data sheet for 2,6-Difluorobenzenesulfonyl chloride, a related compound, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Propiedades

IUPAC Name |

4-ethoxy-2,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-6(10)8(7(11)4-5)15(9,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFXXJXBHWICAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.